molecular formula C14H18N2O3 B4613713 N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide

N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide

Cat. No.: B4613713
M. Wt: 262.30 g/mol
InChI Key: CLONDJDYQXCKNT-UHFFFAOYSA-N
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Description

N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis

  • Singh et al. (2017) explored the N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates, yielding N-(2-hydroxyphenyl)benzamides of biological interest. This chemoselective approach suggests potential applications in synthetic organic chemistry (Singh, Lakhan, & Singh, 2017).

Aminocarbonylation Reactions

  • Wu, Ekegren, and Larhed (2006) developed methods for carbonylative preparation of benzamides from aryl iodides, bromides, and chlorides in water. This research indicates applications in developing novel synthetic pathways in organic chemistry (Wu, Ekegren, & Larhed, 2006).

Histone Deacetylase Inhibition

  • Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally similar to N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide, showing potential as an anticancer drug due to its histone deacetylase inhibitory properties (Zhou et al., 2008).

Anticonvulsant Activity

  • Clark and Davenport (1987) investigated the anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide, a compound structurally related to this compound, revealing insights into structure-activity relationships in medicinal chemistry (Clark & Davenport, 1987).

Molecular Structural Analysis

  • Haller et al. (2017) performed a structural analysis of a compound similar to this compound, highlighting supramolecular effects in benzamides. This work contributes to understanding the molecular interactions in such compounds (Haller, Thaenghin, Un-chai, & Haller, 2017).

Synthetic Processes

  • Dian (2010) focused on an improved synthesis process for a compound structurally related to the target molecule, emphasizing the enhancement of reaction conditions and yields, which is essential for industrial-scale production (Dian, 2010).

Crystal Structure Analysis

  • Saeed et al. (2010) analyzed the crystal structure of a related benzamide derivative, which could offer insights into the design of novel compounds with specific physical and chemical properties (Saeed, Rashid, Bhatti, & Jones, 2010).

Properties

IUPAC Name

N-[1-(2-hydroxyethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(2)12(14(19)15-8-9-17)16-13(18)11-6-4-3-5-7-11/h3-7,17H,8-9H2,1-2H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLONDJDYQXCKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NCCO)NC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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